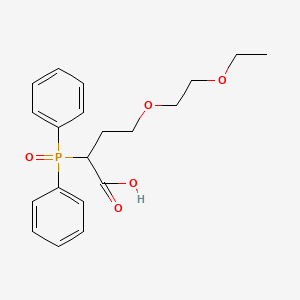
2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoic acid is an organic compound with a complex structure that includes both phosphine oxide and ether functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phosphine oxide group: This can be achieved by reacting diphenylphosphine with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the butanoic acid moiety: This step involves the reaction of the phosphine oxide intermediate with a suitable butanoic acid derivative, often through a coupling reaction.
Addition of the ethoxyethoxy group: This can be done by reacting the intermediate with ethylene glycol monoethyl ether under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction can produce phosphine derivatives.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.
Mecanismo De Acción
The mechanism of action of 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The phosphine oxide group can act as a ligand, coordinating with metal ions and influencing their reactivity. The ethoxyethoxy group provides solubility and flexibility, allowing the compound to interact with various biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Ethoxyethoxy)ethyl acrylate: Shares the ethoxyethoxy group but lacks the phosphine oxide functionality.
Diphenylphosphine oxide: Contains the phosphine oxide group but lacks the butanoic acid and ethoxyethoxy functionalities.
Uniqueness
2-(Diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoic acid is unique due to its combination of phosphine oxide, butanoic acid, and ethoxyethoxy groups. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industry.
Propiedades
IUPAC Name |
2-diphenylphosphoryl-4-(2-ethoxyethoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25O5P/c1-2-24-15-16-25-14-13-19(20(21)22)26(23,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTBBHNJPHIYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCC(C(=O)O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













